3-(2-Fluorophenyl)propionyl chloride CAS number
3-(2-Fluorophenyl)propionyl chloride CAS number
An In-Depth Technical Guide to 3-(2-Fluorophenyl)propionyl chloride (CAS: 52163-89-0) for Advanced Synthesis Applications
Introduction
3-(2-Fluorophenyl)propionyl chloride, registered under CAS Number 52163-89-0, is a highly reactive acyl chloride that serves as a critical intermediate in advanced organic synthesis.[1][2] Its structure, which combines a reactive propanoyl chloride chain with a fluorinated phenyl ring, makes it a valuable building block for introducing the 3-(2-fluorophenyl)propyl moiety into more complex molecules. This structural motif is of significant interest to researchers in drug development and materials science, as the presence of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 3-(2-Fluorophenyl)propionyl chloride, covering its synthesis, mechanistic underpinnings, synthetic applications, analytical characterization, and critical safety protocols.
| Chemical and Physical Properties | |
| CAS Number | 52163-89-0[1] |
| Molecular Formula | C₉H₈ClFO[1][4] |
| Molecular Weight | 186.61 g/mol [1][2] |
| Boiling Point | 245.3°C at 760 mmHg[1] |
| Density | 1.231 g/cm³[1] |
| Synonyms | 3-(2-fluorophenyl)propanoyl chloride[1] |
Synthesis and Mechanism
The preparation of 3-(2-Fluorophenyl)propionyl chloride is most commonly and efficiently achieved via the chlorination of its corresponding carboxylic acid, 3-(2-Fluorophenyl)propanoic acid (CAS: 1643-26-1).[5][6] This two-step process begins with the synthesis of the acid precursor, followed by its conversion to the highly reactive acyl chloride.
Part A: Synthesis of the Precursor, 3-(2-Fluorophenyl)propanoic Acid
The precursor acid is a vital organic intermediate in its own right, often used in the development of pharmaceuticals and advanced materials.[5] While various synthetic routes exist, a common approach involves the hydrolysis of a corresponding ester or nitrile, which can be synthesized from commercially available starting materials like 2-fluorobenzyl halides.[7][8][9]
Part B: Conversion to 3-(2-Fluorophenyl)propionyl chloride
The conversion of a carboxylic acid to an acyl chloride is a cornerstone reaction in organic synthesis. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts.[10][11][12]
Causality of Reagent Choice: The reaction with thionyl chloride is highly favorable because the other products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[12][13] This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process. Alternative reagents like oxalyl chloride or phosphorus trichloride can also be used.[10][12]
Experimental Protocol: Synthesis from 3-(2-Fluorophenyl)propanoic Acid
Objective: To synthesize 3-(2-Fluorophenyl)propionyl chloride with high purity.
Materials:
-
3-(2-Fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Glassware (round-bottom flask, reflux condenser with a drying tube, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride or silica gel drying tube, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Reactant Addition: Charge the flask with 3-(2-Fluorophenyl)propanoic acid (1.0 eq). Add a suitable volume of an anhydrous solvent to create a stirrable suspension or solution.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (typically 1.2-1.5 eq) to the flask via the dropping funnel at room temperature. The reaction is often exothermic, and gas evolution (HCl and SO₂) will be observed. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 1-3 hours. Monitor the reaction progress by observing the cessation of gas evolution.
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation). The crude 3-(2-Fluorophenyl)propionyl chloride is often of sufficient purity for subsequent steps. For higher purity, vacuum distillation of the residue can be performed, collecting the fraction at the appropriate boiling point.
Reaction Mechanism: Chlorination with Thionyl Chloride
The mechanism involves a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is converted into a superior leaving group.[10][11]
-
The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is eliminated and then attacks the carbonyl carbon.
-
This sequence forms an unstable intermediate, a chlorosulfite ester.
-
The intermediate readily decomposes, eliminating gaseous sulfur dioxide and hydrogen chloride to yield the final acyl chloride product.
Caption: Mechanism of Acyl Chloride Formation.
Core Applications and Synthetic Utility
As a reactive acyl chloride, 3-(2-Fluorophenyl)propionyl chloride is an excellent acylating agent. It is a key precursor for forming a variety of functional groups and is particularly valuable in the synthesis of pharmaceutical and agrochemical compounds.[14][15][16]
-
Amide Synthesis: It reacts readily with primary and secondary amines to form corresponding amides. This is a fundamental transformation in the synthesis of many drug candidates, including potential anticancer agents.[17]
-
Ester Synthesis: Reaction with alcohols yields propionate esters. These esters are not only final products in some applications (e.g., fragrances) but also serve as intermediates in further synthetic steps.[14]
-
Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming ketones. This classic carbon-carbon bond-forming reaction is vital for building complex molecular scaffolds.[18]
Caption: Key Synthetic Transformations.
Analytical Characterization and Quality Control
Confirming the structure and purity of 3-(2-Fluorophenyl)propionyl chloride after synthesis is crucial. Standard spectroscopic techniques are employed for this purpose.
| Spectroscopic Data | Characteristic Signal | Interpretation |
| FTIR | Strong C=O stretch at ~1800 cm⁻¹ | The high frequency of the carbonyl absorption is a hallmark of the highly reactive acyl chloride functional group.[19] |
| ¹H NMR | Multiplets at ~2.5-3.5 ppm | Protons on the carbons adjacent to the carbonyl group (α and β protons) are deshielded and typically appear in this region as triplets.[20] |
| ¹³C NMR | C=O signal at ~160-180 ppm | The carbonyl carbon is significantly deshielded, appearing far downfield in the spectrum.[21] |
| Mass Spec. | Acylium ion (M-Cl)⁺ | A prominent peak corresponding to the loss of the chlorine atom to form a stable acylium ion is a characteristic fragmentation pattern.[19] |
Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand strict safety protocols. The information below is based on data for the closely related propionyl chloride.[22][23][24]
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[23]
-
Water Reactive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[22][23]
-
Toxicity: Harmful if swallowed and toxic if inhaled.[24]
-
Flammable: May be a flammable liquid and vapor.
Safe Handling Protocol:
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[22][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[22][23]
-
Inert Conditions: Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture. Use syringes and cannulas for transfers.
-
Spill Management: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.[22]
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, bases, and oxidizing agents.[22][24][25]
Caption: Logical Safety Workflow.
Conclusion
3-(2-Fluorophenyl)propionyl chloride is a potent and versatile chemical intermediate. Its high reactivity, combined with the unique properties imparted by the 2-fluorophenyl group, makes it an invaluable tool for synthetic chemists. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is essential for its safe and effective utilization in the laboratory, paving the way for innovations in pharmaceuticals, agrochemicals, and materials science.
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